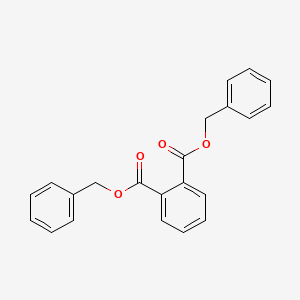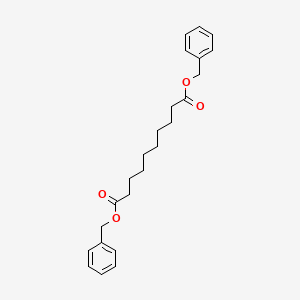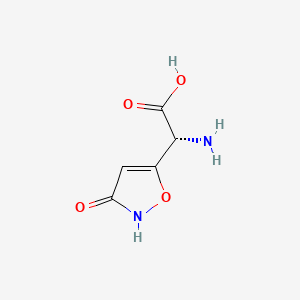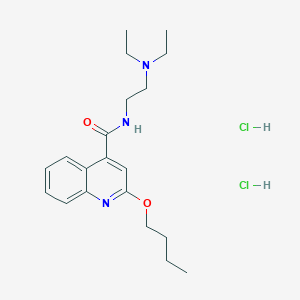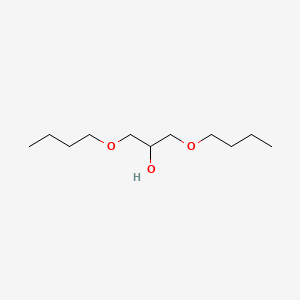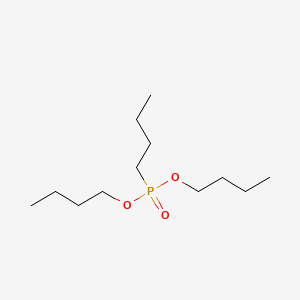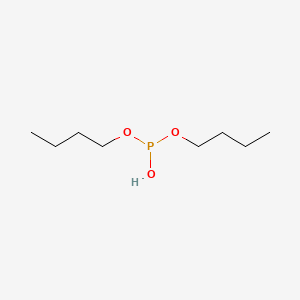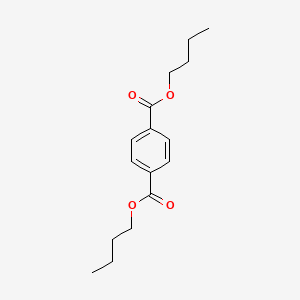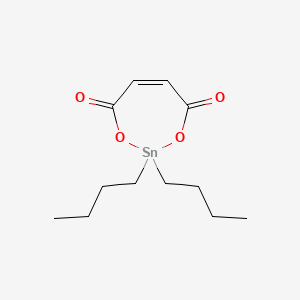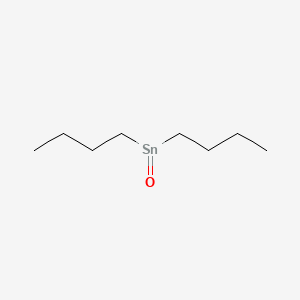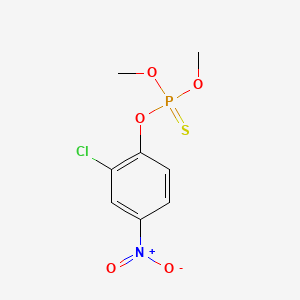
二去甲卡瑞沙嗪
描述
科学研究应用
双去甲基卡利普拉嗪在科学研究中具有多种应用:
化学: 用作研究卡利普拉嗪代谢的参考化合物.
生物学: 研究其对多巴胺和5-羟色胺受体的作用,有助于了解神经递质调节.
医学: 研究其在治疗精神分裂症和双相情感障碍等精神疾病方面的治疗潜力.
工业: 用于开发新的抗精神病药物和配方.
作用机制
生化分析
Biochemical Properties
Didesmethyl cariprazine interacts with several enzymes and proteins, primarily dopamine D3 receptors, D2-like dopamine receptors, and 5-HT1A serotonin receptors . It acts as a partial agonist at these receptors, meaning it can both activate and inhibit these receptors depending on the cellular context .
Cellular Effects
Didesmethyl cariprazine has a significant impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can increase striatal dopamine and reduce cortical serotonin turnover .
Molecular Mechanism
Didesmethyl cariprazine exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It binds with high affinity to D3 and D2-like dopamine receptors and 5-HT1A serotonin receptors . It acts as a partial agonist at these receptors, which means it can both activate and inhibit these receptors depending on the cellular context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Didesmethyl cariprazine change over time. After administration, it reaches peak plasma concentration within 3–6 hours . The compound is extensively metabolized, primarily by CYP3A4 and to a lesser extent by CYP2D6 .
Metabolic Pathways
Didesmethyl cariprazine is involved in several metabolic pathways. It is extensively metabolized by the liver, primarily by CYP3A4 and to a lesser extent by CYP2D6 . The details of any enzymes or cofactors it interacts with, or its effects on metabolic flux or metabolite levels, are not currently available in the literature.
准备方法
合成路线和反应条件
双去甲基卡利普拉嗪是通过卡利普拉嗪的代谢途径合成的。 卡利普拉嗪主要通过细胞色素 P450 3A4 (CYP3A4) 生物转化,在较小程度上通过细胞色素 P450 2D6 (CYP2D6) 酶生物转化 . 该过程涉及两个主要步骤:第一步将卡利普拉嗪转化为去甲基卡利普拉嗪,第二步进一步将去甲基卡利普拉嗪代谢为双去甲基卡利普拉嗪 .
工业生产方法
双去甲基卡利普拉嗪的工业生产涉及卡利普拉嗪的合成,然后进行代谢转化。 卡利普拉嗪本身的合成涉及多个步骤,包括在受控条件下将反式-4-(2-(4-(2,3-二氯苯基)哌嗪-1-基)乙基)环己胺与各种试剂反应 .
化学反应分析
反应类型
双去甲基卡利普拉嗪会发生各种化学反应,包括:
氧化: 涉及添加氧气或去除氢气。
还原: 涉及添加氢气或去除氧气。
取代: 涉及用另一个官能团替换一个官能团.
常用试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂,以及各种催化剂以促进取代反应 .
主要形成的产物
这些反应形成的主要产物取决于所用条件和试剂。 例如,双去甲基卡利普拉嗪的氧化会导致羟基化衍生物的形成 .
相似化合物的比较
类似化合物
去甲基卡利普拉嗪: 卡利普拉嗪的另一种主要代谢物,具有类似的药理特性.
阿立哌唑: 一种多巴胺 D2 受体部分激动剂,用作抗精神病药物.
独特性
双去甲基卡利普拉嗪的独特性在于它对多巴胺 D3 受体的选择性高于其他类似化合物 . 这种选择性被认为有助于其在治疗与精神疾病相关的阴性症状和认知障碍方面的有效性 .
属性
IUPAC Name |
[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28Cl2N4O/c20-16-2-1-3-17(18(16)21)25-12-10-24(11-13-25)9-8-14-4-6-15(7-5-14)23-19(22)26/h1-3,14-15H,4-13H2,(H3,22,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTWXZNVNBBFLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
839712-25-3 | |
| Record name | Didesmethyl cariprazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0839712253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIDESMETHYL CARIPRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AY300X9G3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




